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molecular formula C12H13NO4 B8392006 2-(3,4-Dihydroxybutyl)isoindoline-1,3-dione

2-(3,4-Dihydroxybutyl)isoindoline-1,3-dione

Cat. No. B8392006
M. Wt: 235.24 g/mol
InChI Key: JFXQCSMOTMZDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637523B2

Procedure details

To a solution of 2-(but-3-enyl)isoindoline-1,3-dione (5.20 g, 25.8 mmol) in THF (86 mL) was added 4-methylmorpholine 4-oxide (4.54 g, 38.8 mmol) followed by osmium(VIII) oxide in water (3.16 mL, 0.517 mmol) dropwise. The reaction mixture was stirred at rt for 6 h. A saturated Na2S2SO3 solution was added to the reaction mixture and stirred for another 10 min. The aqueous layer was separated and extracted with EtOAc three times, and the combined organic layers were washed with water, brine and dried over Na2SO4. The solids were filtered off, and the filtrate was concentrated in vacuo to get 2-(3,4-dihydroxybutyl)isoindoline-1,3-dione which was used as-is in the next step. LC-MS (M+Na)+=258.1. 1H NMR (500 MHz, methanol-d4) δ 7.92-7.85 (m, 2H), 7.85-7.75 (m, 2H), 3.91-3.75 (m, 2H), 3.65 (dtd, J=9.1, 5.5, 3.7 Hz, 1H), 3.55-3.43 (m, 2H), 1.95-1.85 (m, 1H), 1.80-1.65 (m, 1H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step One
Name
Quantity
86 mL
Type
solvent
Reaction Step One
Name
Quantity
3.16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2SO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:15])[CH2:2][CH:3]=[CH2:4].C[N+]1([O-])CC[O:20]CC1.[OH2:24]>C1COCC1.[Os](=O)(=O)(=O)=O>[OH:24][CH:3]([CH2:4][OH:20])[CH2:2][CH2:1][N:5]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:15]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(CC=C)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
4.54 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
86 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.16 mL
Type
reactant
Smiles
O
Step Three
Name
Na2S2SO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc three times
WASH
Type
WASH
Details
the combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC(CCN1C(C2=CC=CC=C2C1=O)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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